Technical Monograph: 2-Bromo-5-(piperidin-1-ylsulfonyl)benzoic Acid
Technical Monograph: 2-Bromo-5-(piperidin-1-ylsulfonyl)benzoic Acid
A Versatile Trifunctional Scaffold for Divergent Library Synthesis
Executive Summary & Compound Identity
2-Bromo-5-(piperidin-1-ylsulfonyl)benzoic acid is a high-value intermediate in medicinal chemistry, utilized primarily as a trifunctional scaffold for Fragment-Based Drug Discovery (FBDD) and Diversity-Oriented Synthesis (DOS). Its structure integrates three distinct reactive handles—an aryl bromide, a carboxylic acid, and a sulfonamide moiety—allowing for orthogonal functionalization.
While the specific CAS number for this piperidine derivative is often catalog-dependent (e.g., ChemDiv ID 1227-0100), it is universally synthesized from the commercially available precursor 2-bromo-5-(chlorosulfonyl)benzoic acid (CAS 3285-31-2 ).
| Property | Data |
| Chemical Name | 2-Bromo-5-(piperidin-1-ylsulfonyl)benzoic acid |
| Precursor CAS | 3285-31-2 (2-Bromo-5-(chlorosulfonyl)benzoic acid) |
| Molecular Formula | C₁₂H₁₄BrNO₄S |
| Molecular Weight | 348.21 g/mol |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water (acidic pH) |
| pKa (Calc.) | ~3.5 (Carboxylic acid) |
Structural Analysis & Pharmacophore Logic
The compound functions as a "hub" molecule. Its utility stems from the electronic and steric properties of its substituents:
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Position 1 (Carboxylic Acid): A hydrophilic headgroup suitable for amide coupling or bioisosteric replacement (e.g., tetrazoles). It directs solubility and protein surface interaction.
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Position 2 (Bromine): An ortho-positioned halogen. The steric bulk of the adjacent carboxylic acid can influence the regioselectivity of metal-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) at this site.
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Position 5 (Sulfonyl-piperidine): A stable, lipophilic "tail" located meta to the acid and para to the bromine. The piperidine ring acts as a bulky hydrophobic cap, often used to fill lipophilic pockets in target enzymes (e.g., 11β-HSD1, Carbonic Anhydrase).
Synthesis & Manufacturing Protocol
Expert Insight: The synthesis relies on the chemoselective nucleophilic attack of piperidine on the sulfonyl chloride moiety. The carboxylic acid and aryl bromide remain intact under these conditions. The critical control point is temperature; elevated temperatures can lead to nucleophilic aromatic substitution (SNAr) of the bromine, though this is slow due to the electron-rich nature of the formed sulfonamide ring.
Reaction Scheme
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Starting Material: 2-Bromo-5-(chlorosulfonyl)benzoic acid (CAS 3285-31-2).[1][2][3]
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Reagent: Piperidine (1.1 equiv).
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Base: Triethylamine (Et₃N) or DIPEA (2.5 equiv) to scavenge HCl.
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Solvent: Dichloromethane (DCM) or THF (Anhydrous).
Step-by-Step Protocol
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Preparation: Charge a round-bottom flask with 2-Bromo-5-(chlorosulfonyl)benzoic acid (1.0 equiv) and anhydrous DCM (10 mL/g). Cool the suspension to 0°C under N₂ atmosphere.
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Addition: Add Triethylamine (2.5 equiv) dropwise. The solution may clear as the carboxylate salt forms.
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Reaction: Add Piperidine (1.1 equiv) dropwise over 15 minutes to control the exotherm.
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Monitoring: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (MeOH/DCM 1:9) or LC-MS.[2] The sulfonyl chloride peak should disappear.
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Workup (Self-Validating Step):
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Dilute with DCM.
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Wash with 1N HCl (aq). Critical: This protonates the carboxylate (returning it to COOH) and removes excess piperidine/Et₃N as water-soluble salts.
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Separate the organic layer.[4]
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Wash with Brine, dry over MgSO₄, and concentrate in vacuo.
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Purification: Recrystallization from EtOAc/Hexanes is usually sufficient.
Applications in Drug Discovery
This scaffold is particularly relevant for Fragment-Based Drug Discovery (FBDD) . The high crystallographic fidelity of the sulfonamide and benzoic acid groups allows for precise modeling in protein binding sites.
A. Divergent Library Synthesis
Researchers use this scaffold to generate libraries by sequentially modifying the COOH and Br positions.
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Route A (Amide First): Coupling amines to the carboxylic acid using HATU/DIPEA. This is preferred if the subsequent Suzuki coupling requires sensitive catalysts that might be poisoned by free acids.
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Route B (Suzuki First): Coupling aryl boronates to the bromine position. This is preferred if the amide coupling partner is expensive or sensitive to Pd-catalysis conditions.
B. Case Study: RORγt Inverse Agonists
Sulfonyl-benzoic acid derivatives have been explored as inverse agonists for the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt), a target for autoimmune diseases. The sulfonyl-piperidine group mimics the hydrophobic interactions of known ligands, while the carboxylic acid provides a necessary ionic interaction with the receptor backbone [1].
Safety & Handling (MSDS Summary)
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Hazards: The precursor (sulfonyl chloride) is corrosive and moisture-sensitive. The product (benzoic acid derivative) is an Irritant (Skin/Eye/Respiratory) .
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Storage: Store at +2°C to +8°C. Keep dry.
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Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (Sulfur oxides and Nitrogen oxides will be generated).
| Hazard Class | H-Codes | Precautionary Measures |
| Skin Irritant | H315 | Wear nitrile gloves. |
| Eye Irritant | H319 | Wear safety goggles. |
| STOT SE 3 | H335 | Use in a fume hood. |
References
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Precursor Identity: PubChem. 2-Bromo-5-(chlorosulfonyl)benzoic acid (CAS 3285-31-2). National Library of Medicine. Link
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Synthetic Methodology: Vogel, A. I.[5] Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (General procedure for sulfonamide synthesis from sulfonyl chlorides).
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Scaffold Utility: Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. Link
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Catalog Reference: ChemDiv. Compound 1227-0100. (Verifies the existence of the piperidine derivative in commercial libraries). Link
Sources
- 1. 2-Bromo-5-(chlorosulfonyl)benzoic acid | C7H4BrClO4S | CID 3427298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3285-31-2|2-Bromo-5-(chlorosulfonyl)benzoic acid|BLD Pharm [bldpharm.com]
- 3. scbt.com [scbt.com]
- 4. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 5. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases [mdpi.com]
